Home > Products > Screening Compounds P82075 > 1-Deoxynojirimycin-1-sulfonic acid
1-Deoxynojirimycin-1-sulfonic acid -

1-Deoxynojirimycin-1-sulfonic acid

Catalog Number: EVT-485396
CAS Number:
Molecular Formula: C6H13NO7S
Molecular Weight: 243.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-deoxynojirimycin-1-sulfonic acid is a hydroxypiperidine that is duvoglustat carrying a sulfo group at position 6beta. It is an alpha-glucosidase inhibitor and an activator of the human glucose sensor SGLT3. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a hydroxypiperidine and an organosulfonic acid. It derives from a duvoglustat.
Overview

1-Deoxynojirimycin-1-sulfonic acid is a synthetic organic compound classified as an iminosugar. Its IUPAC name is (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid. This compound is notable for its structural similarity to natural sugars, which allows it to interfere with glycosidase enzymes, making it a subject of interest in various biochemical and pharmaceutical applications.

Source

1-Deoxynojirimycin-1-sulfonic acid can be derived from natural sources such as the stem bark of Bagassa guianensis, where it is isolated through extraction methods involving ultrasonic waves and chromatography techniques . The compound can also be synthesized through chemical methods that involve the modification of existing sugar structures .

Classification

As a synthetic organic compound, 1-deoxynojirimycin-1-sulfonic acid belongs to the class of iminosugars. These compounds are characterized by their ability to inhibit glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition has significant implications for managing conditions such as diabetes and certain cancers .

Synthesis Analysis

Methods

The synthesis of 1-deoxynojirimycin-1-sulfonic acid typically involves several key steps:

  1. Extraction: The initial step involves extracting the compound from plant material using ultrasonic extraction techniques. For instance, a study utilized 500 g of Bagassa guianensis stem bark, subjecting it to ultrasonic waves in water to yield extracts rich in 1-deoxynojirimycin .
  2. Fractionation: The crude extract is then subjected to wet column chromatography using silica as the stationary phase. A solvent system of acetone and methanol is often employed for effective separation .
  3. Purification: The final purification step may involve elution with methanol, followed by air-drying the eluted fractions to obtain pure 1-deoxynojirimycin-1-sulfonic acid.

Technical Details

The extraction process was optimized to prevent thermal degradation while maximizing yield. The use of Nuclear Magnetic Resonance spectroscopy for structural confirmation ensures that the synthesized compound meets purity standards and retains its intended biological activity .

Molecular Structure Analysis

Structure

The molecular structure of 1-deoxynojirimycin-1-sulfonic acid features a piperidine ring substituted with hydroxyl groups and a sulfonic acid group. The specific stereochemistry is crucial for its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C₆H₁₃N₃O₇S
  • Molar Mass: Approximately 215.25 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks observed in both ¹H and ¹³C NMR spectra confirm the presence of functional groups consistent with its structure .
Chemical Reactions Analysis

Reactions

1-Deoxynojirimycin-1-sulfonic acid participates in various chemical reactions primarily as an inhibitor of glycosidases. Its mechanism involves mimicking the transition state of carbohydrate substrates, thereby blocking enzyme activity.

Technical Details

The inhibition mechanism can be analyzed through kinetic studies that measure enzyme activity in the presence of varying concentrations of the compound. Such studies often reveal competitive inhibition patterns, providing insights into its potency against specific glycosidases .

Mechanism of Action

The mechanism by which 1-deoxynojirimycin-1-sulfonic acid exerts its effects involves:

  • Glycosidase Inhibition: By mimicking natural substrates, it binds to the active site of glycosidases, preventing them from hydrolyzing carbohydrates.
  • Cell Cycle Modulation: In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines, suggesting potential applications in cancer therapy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a brown to red solid.
  • Solubility: Soluble in water.

Chemical Properties

  • Melting Point: Information on melting point varies but is generally above room temperature.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant analyses include spectroscopic methods such as Infrared spectroscopy and Ultraviolet-visible spectroscopy to assess purity and structural integrity .

Applications

The applications of 1-deoxynojirimycin-1-sulfonic acid are diverse and include:

  • Pharmaceuticals: Used as a glycosidase inhibitor for managing diabetes by reducing postprandial blood glucose levels.
  • Cancer Research: Investigated for its potential antineoplastic properties due to its ability to modulate cell cycle progression.
  • Biochemical Research: Utilized in studies exploring carbohydrate metabolism and enzyme kinetics.
Introduction to 1-Deoxynojirimycin-1-sulfonic Acid: Background and Research Significance

Historical Context of Iminosugar Derivatives in Pharmacological Research

Iminosugars emerged as a significant class of bioactive compounds following the serendipitous discovery of nojirimycin in 1966—a natural D-glucose analog with a nitrogen atom replacing the endocyclic oxygen. This breakthrough revealed a novel mechanism for carbohydrate mimicry, where structural similarity enables competitive inhibition of glycosidase enzymes. Among these, 1-Deoxynojirimycin (DNJ), first isolated from Morus species (mulberry trees) and Bacillus microbes in the 1970s, demonstrated exceptional pharmacological potential due to its stable polyhydroxylated piperidine structure [1] [7]. Early research focused on DNJ's α-glucosidase inhibition, which disrupts oligosaccharide hydrolysis, thereby reducing postprandial hyperglycemia. This property propelled the development of DNJ derivatives like miglitol (a synthetic N-hydroxyethyl analog) for type 2 diabetes management [1]. The evolution from basic iminosugar discovery to rational drug design underscores a pivotal shift in pharmacology: natural products serve as scaffolds for chemical optimization to enhance specificity, bioavailability, and therapeutic efficacy.

Table 1: Key Milestones in Iminosugar-Based Drug Development

YearCompoundDiscovery/SignificanceSource/Application
1966NojirimycinFirst natural iminosugar identifiedStreptomyces spp.
19761-DeoxynojirimycinIsolated from mulberry roots; foundational α-glucosidase inhibitorMorus alba
1990sMiglitolSynthetic DNJ derivative; clinically approved for diabetesPharmacological optimization
2000s1-DNJ-1-sulfonic acidEngineered to enhance anionic character and target engagementRational functionalization strategies

Structural and Functional Evolution from 1-Deoxynojirimycin (DNJ) to Sulfonic Acid Analogues

DNJ's core structure comprises a piperidine ring with hydroxyl groups at positions C2–C4 and a hydroxymethyl group at C5, mimicking the charge distribution and stereochemistry of glucose. This enables high-affinity binding to glycosidase active sites. The strategic functionalization at C1—replacing DNJ's hydrogen with a sulfonic acid (-SO₃H) group—yields 1-Deoxynojirimycin-1-sulfonic acid, a transformation that profoundly alters its physicochemical and biological properties [2] [6]. Key structural differences include:

  • Molecular Weight: Increases from 163.17 g/mol (DNJ) to 243.04 g/mol (sulfonic acid analogue).
  • Polarity: The sulfonic acid group elevates topological polar surface area (TPSA) from ~90 Ų to 155.7 Ų, enhancing water solubility [2] [4].
  • Acid-Base Behavior: The strongly acidic sulfonic acid group (pKa ≈ -1 to 2) confers a net negative charge at physiological pH, contrasting with DNJ's basic piperidine nitrogen (pKa ~8). This anionic character facilitates novel electrostatic interactions with target proteins [6].

Functionally, this modification expands DNJ's mechanism beyond glycosidase inhibition. While DNJ primarily acts as a competitive inhibitor by mimicking the oxocarbenium ion transition state during glycoside hydrolysis, the sulfonic acid analogue introduces steric bulk and charge repulsion effects. This may alter binding kinetics or enable allosteric modulation. For instance, its role as a potent SGLT3 (sodium-glucose cotransporter 3) activator stems from the sulfonate group's ability to engage cationic residues in glucose-sensing domains [6].

Table 2: Comparative Structural and Physicochemical Analysis

Property1-Deoxynojirimycin (DNJ)1-Deoxynojirimycin-1-sulfonic AcidBiological Implications
Molecular FormulaC₆H₁₃NO₄C₆H₁₃NO₇SIncreased molecular complexity
Molecular Weight163.17 g/mol243.04 g/molAltered pharmacokinetics
Hydrogen Bond Donors46Enhanced target engagement
Topological PSA~90 Ų155.7 ŲImproved water solubility
Key Functional GroupBasic piperidine nitrogenAnionic sulfonic acidNovel electrostatic interactions
LogP (XLogP)-2.5 (estimated)-1.07Reduced membrane permeability

Rationale for Sulfonic Acid Functionalization in Bioactive Compound Design

The incorporation of sulfonic acid into DNJ exemplifies a targeted strategy to overcome inherent limitations of natural iminosugars while amplifying their therapeutic potential. Three key rationales underpin this approach:

  • Enhanced Bioactivity Profiles: Sulfonation augments DNJ's inhibition potency against α-glucosidases by introducing additional ionic and hydrogen-bonding interactions within the enzyme's catalytic pocket. The sulfonate group can form salt bridges with arginine or lysine residues, complementing DNJ's existing hydrogen-bonding network. This is evidenced by its designation as a potent α-glucosidase inhibitor (EC 3.2.1.20 inhibitor) in biochemical databases [6]. Beyond glycosidases, the sulfonic acid group enables engagement with non-canonical targets. For example, it activates SGLT3—a glucose sensor in enteric neurons and skeletal muscle—by mimicking the electrostatic profile of D-glucose more effectively than DNJ itself [6]. This dual functionality (inhibition of carbohydrate metabolism + activation of glucose sensing) exemplifies multifunctional pharmacology enabled by sulfonation.

  • Improved Pharmacokinetic Properties: Though sulfonation reduces lipophilicity (XLogP = -1.07 vs. DNJ's estimated -2.5), it enhances water solubility and bioavailability for targets in systemic circulation or extracellular domains [2] [4]. The sulfonate group also increases metabolic stability by resisting hepatic cytochrome P450-mediated oxidation, a common degradation pathway for aliphatic amines. This is critical for prolonging in vivo half-life, particularly in acidic environments like the gastrointestinal tract where DNJ derivatives exert antidiabetic effects.

  • Optimization of Binding Specificity: Molecular modeling suggests the sulfonate group sterically occludes access to off-target enzymes like intestinal disaccharidases (e.g., sucrase-isomaltase), which are inhibited by DNJ but less affected by its sulfonated analogue. This divergence could mitigate side effects like flatulence and diarrhea associated with broad-spectrum glycosidase inhibitors [1] [6].

Table 3: Structure-Activity Relationship (SAR) of DNJ Modifications

Functional GroupTarget EngagementAdvantagesLimitations
Unmodified DNJα-Glucosidases, α-mannosidasesOral bioavailability, established efficacyLimited target spectrum, enzymatic degradation
N-Alkyl (e.g., Miglustat)Glucosylceramide synthaseCNS penetration for lysosomal storage disordersOff-target gastrointestinal effects
Sulfonic Acidα-Glucosidases, SGLT3Multitarget engagement, metabolic stabilityReduced cell permeability

Conclusion of IntroductionThe strategic sulfonation of DNJ represents a paradigm in rational drug design—transforming a natural glycosidase inhibitor into a multifunctional agent with enhanced electrostatic versatility. Future research directions include structural optimization to balance polarity and membrane permeability (e.g., prodrug approaches) and exploration of its applications in metabolic, oncological, and neurodegenerative disorders where iminosugar scaffolds show promise.

Properties

Product Name

1-Deoxynojirimycin-1-sulfonic acid

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid

Molecular Formula

C6H13NO7S

Molecular Weight

243.24 g/mol

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1

InChI Key

PLICPKOWHZITQE-DVKNGEFBSA-N

SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.